REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH3:12]>O.C(O)(=O)C.[Fe]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([O:11][CH3:12])=[C:2]([Br:1])[CH:7]=1
|
Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2h
|
Duration
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2 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Hyflo™ (washed with 25% acetic acid/water)
|
Type
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EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (2×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
WAIT
|
Details
|
left an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica in 40% ethyl acetate/hexane giving the title compound as a brown solid (10.32 g, 79%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C=C1)OC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |